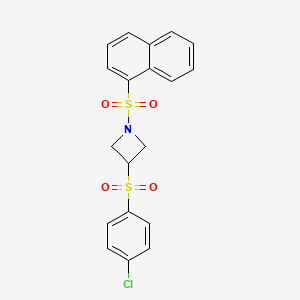

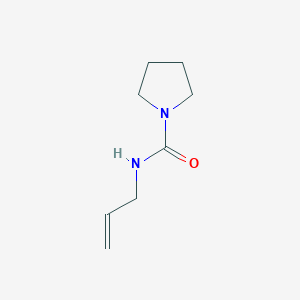

![molecular formula C24H18F3NO6S B2757297 3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate CAS No. 1403936-34-4](/img/structure/B2757297.png)

3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of the xanthene and isobenzofuran families . Xanthenes are a group of organic compounds with a tricyclic structure. Isobenzofurans are a type of organic compound that contains a benzene ring fused to a furan ring.

Synthesis Analysis

There is a paper that discusses the synthesis of a similar compound, SPiDER-βGal . This compound is a novel fluorogenic substrate of β-galactosidase (β-gal). The synthesis process involves the use of tyramide signal amplification (TSA), which is heat resistant to multiplexing .Chemical Reactions Analysis

A study has been conducted on a similar compound, 3-oxo-3H-spiro [isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate) (NAR1), which was found to be an effective corrosion inhibitor for mild steel in hydrochloric acid solution .Applications De Recherche Scientifique

- Such substantial fluorescence enhancement is rarely observed in other chemosensors targeting trivalent metal ions .

- Its favorable properties make it suitable for use in sensitive multiplex immunofluorescence (mIF) assays based on quinone methide chemistry .

Fluorescent Probes for Trivalent Metal Ions Detection

Sensitive Fluorogenic Substrate for β-Galactosidase

Biological Applications

Mécanisme D'action

Target of Action

Similar compounds have been used as fluorogenic substrates for enzymes like β-galactosidase .

Mode of Action

The compound is likely to interact with its targets through a mechanism involving the opening of its spirolactam ring . This ring-opening is induced by the interaction with the target enzyme, leading to a change in the compound’s optical properties .

Biochemical Pathways

It’s known that similar compounds are used in fluorescence-based assays, suggesting that they may play a role in signaling pathways where changes in fluorescence can indicate the activation or inhibition of certain biochemical processes .

Pharmacokinetics

Similar compounds are typically designed to be stable under physiological conditions, with properties such as water solubility and resistance to metabolic degradation being important considerations .

Result of Action

The result of the compound’s action is typically a change in fluorescence, which can be measured and used as an indicator of the activity of the target enzyme . This change in fluorescence can provide valuable information about cellular processes at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and therefore its reactivity. Temperature can influence the rate of enzymatic reactions. The presence of other molecules can also impact the compound’s action, either through direct interactions or by affecting the overall cellular environment .

Propriétés

IUPAC Name |

[6'-(ethylamino)-7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO6S/c1-3-28-19-12-21-18(10-13(19)2)23(16-7-5-4-6-15(16)22(29)33-23)17-9-8-14(11-20(17)32-21)34-35(30,31)24(25,26)27/h4-12,28H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPBNRXXHZEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C=C4)OS(=O)(=O)C(F)(F)F)C5=CC=CC=C5C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

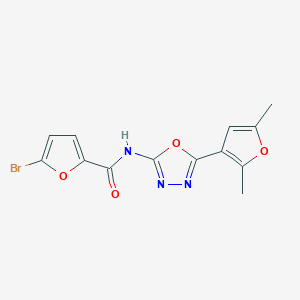

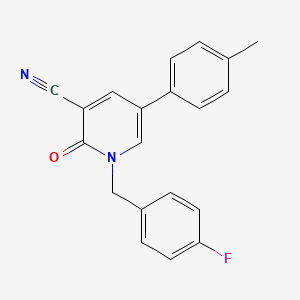

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

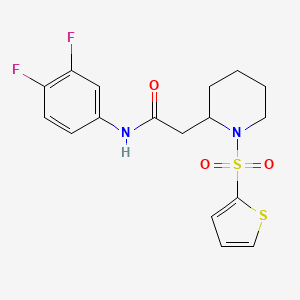

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

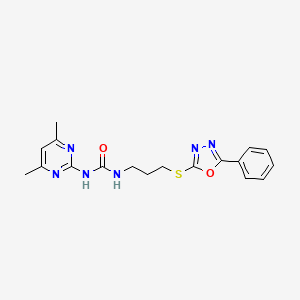

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)